molecular formula C17H20ClN3O3 B2660297 N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 752228-01-6

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2660297
CAS RN: 752228-01-6
M. Wt: 349.82
InChI Key: QUNJNVBGHDHXIL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as CDAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAA is a spirocyclic compound that contains two nitrogen atoms in its structure, making it a potential candidate for use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is also soluble in a range of solvents, making it easy to work with in the lab. However, N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. One area of research is the development of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another area of research is the development of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide needs to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-aminopyrrolidine-2,4-dione in the presence of a base. The resulting product is then treated with acetic anhydride to form N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. This synthesis method has been optimized to produce high yields of N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide with high purity.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-5-6-12(9-13(11)18)19-14(22)10-21-15(23)17(20-16(21)24)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJNVBGHDHXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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